molecular formula C12H10BrF3O3 B8156346 2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester

2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester

Cat. No.: B8156346
M. Wt: 339.10 g/mol
InChI Key: WTMZFOBFIPZFLN-GQCTYLIASA-N
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Description

2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a trifluoromethoxy group, a bromine atom, and an ethyl ester moiety attached to the cinnamic acid backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester typically involves the esterification of the corresponding cinnamic acid derivative. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The bromine atom and ester group contribute to the compound’s reactivity and binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-4-chloro-trans-cinnamic acid ethyl ester
  • 2-(Trifluoromethoxy)-4-fluoro-trans-cinnamic acid ethyl ester
  • 2-(Trifluoromethoxy)-4-iodo-trans-cinnamic acid ethyl ester

Uniqueness

2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The trifluoromethoxy group also enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

ethyl (E)-3-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3O3/c1-2-18-11(17)6-4-8-3-5-9(13)7-10(8)19-12(14,15)16/h3-7H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMZFOBFIPZFLN-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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